molecular formula C27H24N4O2S B2523802 N-(2,3-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1189421-56-4

N-(2,3-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No.: B2523802
CAS No.: 1189421-56-4
M. Wt: 468.58
InChI Key: JHFOXKCYPFVNIA-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A series of compounds based on quinazolinone scaffolds, similar in structural motif to the specified chemical, were synthesized and evaluated for their antitumor activity. These compounds showed extensive-spectrum antitumor efficiency against numerous cell lines belonging to various tumor subpanels. Specifically, certain derivatives revealed profound activity toward renal and lung cancer cell lines, as well as leukemia, demonstrating the potential of quinazolinone derivatives in cancer therapy (Mohamed et al., 2016).

Antihypertensive Agents

Quinazoline derivatives have been identified as potent and selective alpha 1-adrenoceptor antagonists, serving as potential antihypertensive agents. The structure-activity relationships highlighted the importance of substitution patterns on the benzene ring of the phenylpiperazine side chain moiety for enhancing potency. These findings support the potential application of quinazolinone derivatives as antihypertensive medications (Chern et al., 1993).

Antimicrobial Activity

Research on new furothiazolo pyrimido quinazolinones, which can be related to the target compound through their shared quinazoline core, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the utility of quinazolinone derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).

Molecular Docking and Drug Design

The synthesis and biological evaluation of novel quinazolinone analogues have been guided by molecular docking studies, which help in understanding the interaction between these compounds and biological targets. This approach facilitates the design of compounds with enhanced antitumor activity, showcasing the role of quinazolinone derivatives in drug discovery and development (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-16-10-9-15-21(17(16)2)28-25(32)18(3)34-27-29-22-14-8-7-13-20(22)24-30-23(26(33)31(24)27)19-11-5-4-6-12-19/h4-15,18,23H,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFOXKCYPFVNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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